N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol
Overview
Description
Scientific Research Applications
Lithium-Ion Batteries (LIBs)
N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol: is used as an additive in electrolytes for LIBs. It enhances the performance metrics of NMC cathodes, which are crucial for the battery’s energy density and capacity. This compound helps in addressing the pulverization of primary crystalline particles, leading to improved cycling stability and thermal safety .
Sodium-Ion Batteries (SIBs)
In the realm of SIBs, this compound acts as an electrolyte additive. It serves as an HF scavenger, improving the lifetime of SIBs, especially under harsh operation conditions. This is vital for the large-scale deployment of SIBs as a complementary technology to LIBs .
Electrolyte Additives
As an electrolyte additive, N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol plays a significant role in non-aqueous Na-ion batteries. It contributes to the formation of a stable solid electrolyte interphase, which is essential for the longevity and efficiency of the batteries .
Anticancer Drug Research
This compound has potential applications in the development of anticancer drugs. While the specific role of N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol in this field is not detailed in the search results, halogenated compounds are a significant class of molecules in drug design and can be crucial in the synthesis of new pharmaceuticals .
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)5-17-7-1-3-8(4-2-7)18-6-10(14,15)16/h1-4,17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVWRTVTDGFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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